molecular formula C7H2Cl2F3NO2 B1301598 2,4-Dichloro-3-nitrobenzotrifluoride CAS No. 203915-49-5

2,4-Dichloro-3-nitrobenzotrifluoride

Cat. No. B1301598
M. Wt: 259.99 g/mol
InChI Key: DIMKVPKLQUPPFN-UHFFFAOYSA-N
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Patent
US08552002B2

Procedure details

Hydrogenation of 2,4-dichloro-3-nitro-benzotrifluoride (5.0 g, 19.2 mmol; ABCR, Karlsruhe/Germany) in 100 ml MeOH in the presence of 1 g Raney-nickel, filtration and concentration of the filtrate gives the title compound: TLC: Rf=0.67 (EE).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([Cl:11])[CH:5]=[CH:4][C:3]=1[C:12]([F:15])([F:14])[F:13]>CO.[Ni]>[Cl:1][C:2]1[C:3]([C:12]([F:13])([F:15])[F:14])=[CH:4][CH:5]=[C:6]([Cl:11])[C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1[N+](=O)[O-])Cl)C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C(=CC=C1C(F)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.